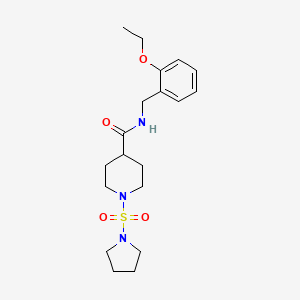
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, also known as EPPC, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPPC is a piperidine derivative that has shown promise in a variety of research applications, including as a tool for studying the role of certain proteins in the body.
作用机制
The mechanism of action of N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain proteins in the body, including the proteasome. This inhibition can lead to the accumulation of certain proteins in cells, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in cells. One of the most notable effects is its ability to inhibit the activity of the proteasome, which can lead to the accumulation of certain proteins in cells. This accumulation can have a variety of effects on cellular function, including the induction of cell death.
实验室实验的优点和局限性
One of the main advantages of using N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in lab experiments is its potency as a proteasome inhibitor. This makes it a useful tool for studying the role of proteasome inhibitors in cancer treatment. However, one limitation of using N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research involving N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide. One area of research that is currently being explored is the use of N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide as a tool for studying the role of proteasome inhibitors in cancer treatment. Additionally, N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide may have potential applications in other areas of research, such as drug development and the study of protein function. Further research is needed to fully understand the potential applications of N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in scientific research.
合成方法
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is typically synthesized using a multi-step process that involves several different chemical reactions. The first step involves the reaction of 2-ethoxybenzyl chloride with pyrrolidine to form the corresponding N-(2-ethoxybenzyl)pyrrolidine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide.
科学研究应用
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been used in a variety of scientific research applications, including as a tool for studying the role of certain proteins in the body. One area of research where N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has shown promise is in the study of proteasome inhibitors. Proteasome inhibitors are a class of drugs that are used to treat cancer, and N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to be a potent inhibitor of the proteasome.
属性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-2-26-18-8-4-3-7-17(18)15-20-19(23)16-9-13-22(14-10-16)27(24,25)21-11-5-6-12-21/h3-4,7-8,16H,2,5-6,9-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFJJUNHJZOALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

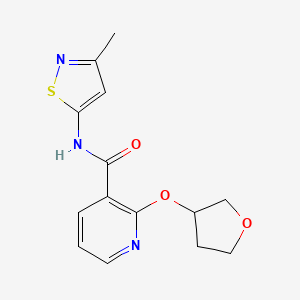
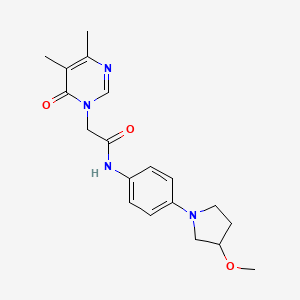
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2914459.png)
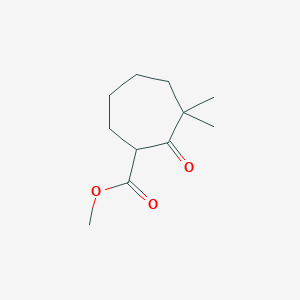
![3-(4-chloro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2914466.png)
![methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2914467.png)
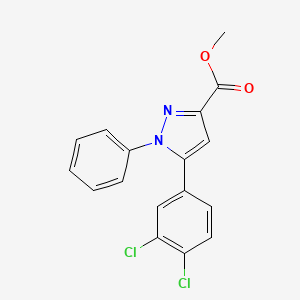

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2914470.png)
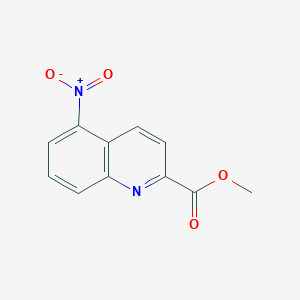
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2914472.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide](/img/structure/B2914473.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2914475.png)
![Methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914477.png)